molecular formula C19H21ClN2O2S B4891331 [4-(3-Chlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanethione

[4-(3-Chlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanethione

Cat. No.: B4891331
M. Wt: 376.9 g/mol
InChI Key: OZVZONVSGXHJLS-UHFFFAOYSA-N
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Description

[4-(3-Chlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanethione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group attached to a methanethione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanethione typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 3-chlorophenyl group through a nucleophilic substitution reaction. The final step involves the attachment of the 3,4-dimethoxyphenyl group and the methanethione moiety under controlled conditions, often using a thionation reagent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Chlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanethione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydride, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

[4-(3-Chlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanethione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanethione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic structures but differ in their substitution patterns and functional groups.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry, sharing some structural similarities with the piperazine ring.

    Desloratadine: A pharmaceutical compound with a similar piperazine core but different substituents.

Uniqueness

What sets [4-(3-Chlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanethione apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-23-17-7-6-14(12-18(17)24-2)19(25)22-10-8-21(9-11-22)16-5-3-4-15(20)13-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVZONVSGXHJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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